Quinoline-3-sulfonyl chloride
Overview
Description
Quinoline-3-sulfonyl chloride is an organic compound that belongs to the class of quinoline derivatives It is characterized by a quinoline ring system substituted with a sulfonyl chloride group at the third position
Mechanism of Action
Target of Action
Quinoline-3-sulfonyl chloride is a quinoline compound substituted with a functionalizable sulfonyl chloride group . It has been used in the synthesis of TNAP (tissue-nonspecific alkaline phosphatase) inhibitor lead compounds . The quinoline scaffold has become an important construction motif for the development of new drugs .
Mode of Action
It is known that quinoline derivatives show significant results through different mechanisms: they may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation of nuclear receptor responsiveness .
Biochemical Pathways
This compound is involved in the synthesis of quinolone-based antibiotics, such as ciprofloxacin, norfloxacin, pefloxacin, oxilinic acid, ivacaftor and the precursor of grepftfloxacin and ozenoxacin .
Pharmacokinetics
Quinoline derivatives are known for their broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics .
Result of Action
The result of the action of this compound is the production of quinolone-based drugs . These drugs have a wide range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, which is widely used in carbon–carbon bond-forming reactions, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction environment can play a significant role in the effectiveness of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quinoline-3-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of quinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled conditions to ensure selective substitution and to minimize side reactions.
Another approach involves the use of sulfonyl chlorides in the presence of a base, such as pyridine, to facilitate the sulfonylation process. This method offers a more straightforward and efficient route to this compound, with high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput. The use of environmentally friendly solvents and catalysts is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include Lewis acids, such as aluminum chloride or iron(III) chloride, which facilitate the substitution reaction.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used to generate the nucleophiles required for the substitution reaction.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction of this compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Quinoline-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: this compound derivatives have shown potential as therapeutic agents for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the eighth position.
Quinoline-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the fourth position.
Quinoline-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the second position.
Uniqueness
Quinoline-3-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This uniqueness makes it a valuable compound in the synthesis of specialized molecules and in the development of novel therapeutic agents.
Properties
IUPAC Name |
quinoline-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAXLHSQUHPTCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627503 | |
Record name | Quinoline-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159182-40-8 | |
Record name | Quinoline-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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